molecular formula C21H18ClN3O2S2 B2408563 N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 686771-10-8

N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2408563
CAS No.: 686771-10-8
M. Wt: 443.96
InChI Key: KJLFRYFMNQRKHW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: is a complex organic compound with a unique structure that combines a chlorinated aromatic ring, a thienopyrimidine core, and a sulfanylacetamide moiety

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S2/c1-13-7-8-14(11-16(13)22)23-18(26)12-29-21-24-17-9-10-28-19(17)20(27)25(21)15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLFRYFMNQRKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the phenyl and chloromethyl groups. The final step involves the formation of the sulfanylacetamide linkage under controlled conditions, often using reagents like thionyl chloride and amines.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thienopyrimidine core can be reduced to form alcohols.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new therapeutic agents.

Medicine: In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.

Industry: In the industrial sector, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The thienopyrimidine core may interact with enzymes or receptors, modulating their activity. The sulfanylacetamide moiety could enhance the compound’s binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
  • N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
  • N-(3-chloro-4-methylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide

Uniqueness: The unique combination of the chlorinated aromatic ring, thienopyrimidine core, and sulfanylacetamide moiety sets N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide apart from similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structure, featuring a thieno[3,2-d]pyrimidine core and various functional groups, suggests diverse mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound is N-(3-chloro-4-methylphenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide. Its molecular formula is C22H21ClN4O2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms in its structure. The compound's structure can be summarized in the following table:

PropertyDescription
Molecular Formula C22H21ClN4O2S
IUPAC Name N-(3-chloro-4-methylphenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Chemical Class Thieno[3,2-d]pyrimidines

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the biological activity may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes through hydrogen bonding and hydrophobic interactions.
  • Receptor Modulation : Potential modulation of receptor activity could lead to various biological effects.
  • Cell Signaling Pathways : Interference with cell signaling pathways may result in altered cellular responses.

Biological Activity

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities including:

  • Anticancer Activity : Preliminary data suggest that similar thieno[3,2-d]pyrimidines demonstrate cytotoxic effects against various cancer cell lines. For instance:
    • MCF7 (breast cancer) : IC50 values indicating effective inhibition.
    • HCT116 (colon cancer) : Notable cytotoxicity observed.
    Cell LineIC50 (µM)
    MCF75.0
    HCT1168.0
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes involved in inflammation pathways.
  • Antioxidant Activity : Similar compounds have shown potential as antioxidants, reducing oxidative stress in cellular systems.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related thieno[3,2-d]pyrimidine derivative. The results indicated significant inhibition of cell proliferation in MCF7 and HCT116 cell lines with IC50 values of 5.0 µM and 8.0 µM respectively .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects against cholinesterases (AChE and BChE). The derivative exhibited dual inhibitory effects with IC50 values ranging from 5 to 10 µM for both enzymes . This suggests potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.

Q & A

Q. What are the key synthetic methodologies for synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-2-yl core. Key steps include:

  • Cyclocondensation of thiophene derivatives with urea or thiourea to form the pyrimidine ring .
  • Sulfanyl acetamide coupling via nucleophilic substitution under reflux in solvents like ethanol or DMF .
  • Purification using column chromatography and characterization via TLC, NMR, and mass spectrometry to confirm intermediate structures .

Q. What spectroscopic techniques are essential for structural validation?

Critical methods include:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.28–7.82 ppm, acetamide NH at δ 10.10 ppm) .
  • X-ray crystallography : Determines absolute configuration and intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing folded conformations) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C=S at ~680 cm⁻¹) .

Q. How is preliminary biological activity assessed for this compound?

Initial screening involves:

  • In vitro assays : Testing against cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
  • Enzyme inhibition studies : Targeting kinases or proteases to evaluate binding affinity (e.g., via fluorescence polarization) .
  • Molecular docking : Predicting interactions with biological targets (e.g., ATP-binding pockets) using software like AutoDock .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfanyl acetamide coupling?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups .
  • Catalyst use : Triethylamine or DBU improves reaction efficiency by deprotonating thiol intermediates .
  • Temperature control : Maintaining 60–80°C prevents side reactions like oxidation .

Q. How do researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR vs. X-ray bond angles) are addressed by:

  • Dynamic vs. static analysis : NMR captures solution-state conformations, while X-ray reveals solid-state packing .
  • Computational validation : DFT calculations (e.g., Gaussian) reconcile experimental data with theoretical models .
  • Multi-technique corroboration : Cross-validating IR, mass spectrometry, and elemental analysis .

Q. What experimental designs are used to study structure-activity relationships (SAR)?

SAR strategies include:

  • Analog synthesis : Modifying substituents (e.g., chloro to fluoro) to assess impact on bioactivity .
  • Pharmacophore mapping : Identifying critical moieties (e.g., sulfanyl group for kinase inhibition) .
  • Bioisosteric replacement : Swapping thieno-pyrimidine with benzothieno-pyrimidine to enhance solubility .

Q. How is the compound’s stability under physiological conditions evaluated?

Stability studies involve:

  • pH-dependent degradation : Incubating in buffers (pH 1–9) and monitoring decomposition via HPLC .
  • Thermal analysis : TGA/DSC to determine melting points and thermal decomposition profiles .
  • Light sensitivity tests : Exposing to UV-Vis light and assessing photodegradation products .

Methodological Notes

  • Contradiction Analysis : When spectroscopic and crystallographic data conflict, prioritize multi-technique validation and computational modeling .
  • Biological Screening : Use orthogonal assays (e.g., cell viability + enzyme inhibition) to confirm activity and reduce false positives .
  • Synthetic Optimization : Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., solvent, temperature) .

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